Methylthiopropionylcarnitine

Description

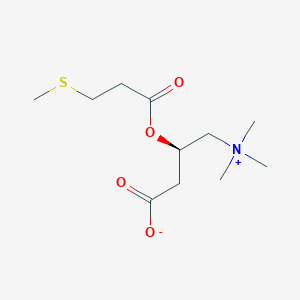

Structure

3D Structure

Properties

CAS No. |

111640-10-9 |

|---|---|

Molecular Formula |

C11H21NO4S |

Molecular Weight |

263.36 g/mol |

IUPAC Name |

(3R)-3-(3-methylsulfanylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C11H21NO4S/c1-12(2,3)8-9(7-10(13)14)16-11(15)5-6-17-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |

InChI Key |

CQOQLOIRKUFXKA-SECBINFHSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCSC |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |

Synonyms |

methylthiopropionylcarnitine MTP-carnitine |

Origin of Product |

United States |

Foundational & Exploratory

discovery of methylthiopropionylcarnitine in mammalian tissues

An In-depth Technical Guide on the Core of Methylthiopropionylcarnitine Discovery in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MTPC) is a short-chain acylcarnitine that represents a minor product of methionine metabolism. While the initial discovery of its metabolic precursor, 3-methylthiopropionate (MTP), dates back to the 1970s, the specific identification of MTPC in mammalian tissues is not prominently documented in a singular discovery paper. Instead, its identification is a result of the advancement of sensitive analytical techniques, particularly tandem mass spectrometry, used in comprehensive metabolomic and acylcarnitine profiling studies. This guide provides a detailed overview of the metabolic origin of MTPC, the experimental protocols for its identification and quantification, and its place within the broader context of methionine metabolism.

Metabolic Origin of this compound

The metabolic pathway leading to the formation of MTPC originates from the essential amino acid methionine. A key intermediate in a transaminative pathway of methionine metabolism is 3-methylthiopropionate (MTP). The identification of MTP as an intermediate in mammalian methionine metabolism was a significant finding that laid the groundwork for understanding the formation of its carnitine conjugate.

The formation of MTPC occurs through the action of a carnitine acyltransferase enzyme. This enzyme catalyzes the transfer of the 3-methylthiopropionyl group from its coenzyme A (CoA) derivative, 3-methylthiopropionyl-CoA, to L-carnitine. This reaction is analogous to the formation of other well-known acylcarnitines involved in fatty acid and amino acid metabolism.

Signaling Pathway of MTPC Formation

Caption: Metabolic pathway illustrating the formation of MTPC from methionine.

Quantitative Data Presentation

Specific quantitative data for MTPC in various mammalian tissues is not widely available in the literature. However, acylcarnitine profiling studies typically present such data in tabular format. The following table is a representative example of how MTPC concentration data would be presented. The values are hypothetical and for illustrative purposes only.

| Tissue | MTPC Concentration (nmol/g tissue) | Method of Detection | Reference |

| Liver | 0.1 - 0.5 | LC-MS/MS | Hypothetical Data |

| Kidney | 0.05 - 0.2 | LC-MS/MS | Hypothetical Data |

| Heart | < 0.1 | LC-MS/MS | Hypothetical Data |

| Skeletal Muscle | < 0.05 | LC-MS/MS | Hypothetical Data |

| Plasma | 0.01 - 0.05 (nmol/mL) | LC-MS/MS | Hypothetical Data |

Experimental Protocols

The identification and quantification of MTPC in biological samples are achieved using tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC). This method, commonly used for acylcarnitine profiling, allows for the sensitive and specific detection of a wide range of acylcarnitines.

Protocol: Acylcarnitine Profiling by LC-MS/MS

1. Sample Preparation (from tissue)

-

Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.

-

Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Derivatization (optional but common for improved sensitivity): The extracted acylcarnitines can be derivatized, for example, by butylation. Add 50 µL of 3N butanolic-HCl to the dried extract and incubate at 60°C for 20 minutes.

-

Drying: Dry the derivatized sample under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column for the separation of acylcarnitines. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

-

Mass Spectrometry: Perform the analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine. For MTPC, the precursor ion would be its molecular mass, and a characteristic product ion would be m/z 85, corresponding to the fragmented carnitine moiety.

Experimental Workflow Diagram

Caption: Workflow for the analysis of MTPC from mammalian tissues.

Conclusion

The discovery of this compound is intrinsically linked to the broader exploration of methionine metabolism and the technological advancements in analytical chemistry. While a specific seminal paper on its discovery is not apparent, its existence as a product of the well-established 3-methylthiopropionate pathway is chemically and biologically logical. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to detect, quantify, and further investigate the physiological and pathological roles of MTPC in mammalian systems. Future metabolomics and targeted analytical studies will likely provide more detailed quantitative data and a deeper understanding of the significance of this minor but potentially informative metabolite.

An In-depth Technical Guide to the Structural Elucidation of Methylthiopropionylcarnitine using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of methylthiopropionylcarnitine, a molecule of interest in metabolic studies. By leveraging advanced Nuclear Magnetic Resonance (NMR) techniques, researchers can gain detailed insights into its molecular architecture, which is crucial for understanding its biological function and for applications in drug development.

Introduction

This compound is an acylcarnitine that plays a role in the transport of fatty acids into the mitochondria for beta-oxidation. Its structure, comprising a carnitine moiety linked to a methylthiopropionyl group, necessitates precise analytical techniques for unambiguous characterization. NMR spectroscopy stands as the premier method for such structural determination, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. This document outlines the key NMR experiments, expected data, and a generalized workflow for the complete structural elucidation of methylthiopionylcarnitine.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These values are estimated based on the analysis of similar molecular fragments and serve as a reference for experimental data.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O at 500 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N(CH₃)₃ | 3.21 | s | - |

| H2 | 4.60 | dd | 8.5, 3.5 |

| H3a | 2.75 | dd | 15.0, 8.5 |

| H3b | 2.65 | dd | 15.0, 3.5 |

| H4' | 2.85 | t | 7.5 |

| H5' | 2.70 | t | 7.5 |

| S-CH₃ | 2.15 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O at 125 MHz)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C=O) | 175.0 |

| C2 | 68.0 |

| C3 | 42.0 |

| N(CH₃)₃ | 54.5 |

| C1' (C=O) | 172.0 |

| C2' | 35.0 |

| C3' | 30.0 |

| S-CH₃ | 15.0 |

Experimental Protocols

A standard set of NMR experiments is required for the complete structural assignment of this compound.

1. Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of purified this compound in 0.6 mL of deuterium oxide (D₂O). D₂O is a suitable solvent for carnitine derivatives due to their high polarity.

-

Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter that could affect spectral quality.

2. NMR Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the proton chemical shifts and their multiplicities.

-

1D ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the chemical shifts of all carbon atoms.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded proton and carbon atoms (¹H-¹³C).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be performed to determine the spatial proximity of protons, aiding in the confirmation of the three-dimensional structure.

Visualizations

The following diagrams illustrate the experimental workflow for NMR-based structural elucidation and the metabolic context of this compound.

Caption: A flowchart illustrating the key stages of NMR-based structural elucidation.

Caption: A simplified diagram of the metabolic pathway involving this compound.

Conclusion

The structural elucidation of this compound through NMR spectroscopy is a meticulous process that provides invaluable information for researchers in metabolism and drug development. By following the outlined experimental protocols and utilizing a combination of 1D and 2D NMR techniques, a complete and unambiguous structural assignment can be achieved. The presented data and workflows serve as a foundational guide for scientists undertaking the characterization of this and other related metabolites.

physical and chemical properties of methylthiopropionylcarnitine

Disclaimer: Information regarding the specific compound "methylthiopropionylcarnitine" is not available in the public domain. This guide provides a comprehensive overview of the closely related and parent compound, Propionyl-L-Carnitine (PLC) . It is intended for researchers, scientists, and drug development professionals.

Propionyl-L-carnitine is a naturally occurring derivative of L-carnitine, an amino acid-like compound essential for energy metabolism.[1][2] PLC plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation and is involved in both lipid and carbohydrate metabolism.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Propionyl-L-Carnitine and its hydrochloride salt is presented below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₉NO₄ | [2][4] |

| Molecular Weight | 217.26 g/mol | [2][4] |

| IUPAC Name | (3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate | [4] |

| Appearance | White to off-white powder or crystals | [2] |

| Optical Activity | [α]/D -23±3°, c = 1 in H₂O | [2] |

| Storage Temperature | 2-8°C | [2] |

Propionyl-L-Carnitine Hydrochloride

| Property | Value | Source |

| CAS Number | 119793-66-7 | [5] |

| Molecular Formula | C₁₀H₂₀ClNO₄ | |

| Molecular Weight | 253.72 g/mol | |

| Solubility | Soluble in ethanol (~25 mg/ml), DMSO (~20 mg/ml), DMF (~15 mg/ml), methanol, and water. | [1] |

Experimental Protocols

Synthesis of Propionyl-L-Carnitine

Several methods for the synthesis of propionyl-L-carnitine have been reported, primarily involving the acylation of L-carnitine.

Method 1: Synthesis of Propionyl-L-Carnitine Hydrochloride [6]

This method describes the synthesis of propionyl-L-carnitine hydrochloride using propionic acid as a solvent and p-toluenesulfonic acid as a catalyst.

-

Materials: L-carnitine, p-toluenesulfonic acid, propionic acid, propionyl chloride.

-

Procedure:

-

Dissolve 16.2 grams of L-carnitine and 3 grams of p-toluenesulfonic acid in 40 grams of dry propionic acid with stirring.[6]

-

Add 30 grams of propionyl chloride dropwise to the solution.[6]

-

After the addition is complete, raise the temperature to 45°C and maintain it for 20 hours.[6]

-

The resulting product is propionyl-L-carnitine hydrochloride.

-

Method 2: Synthesis of Propionyl-L-Carnitine Inner Salt [7]

This process involves a two-step procedure starting from L-carnitine or its hydrochloride salt.

-

Materials: L-carnitine (or L-carnitine hydrochloride), p-toluenesulfonic acid, propionic acid, propionyl chloride, acetone, ether, ethanol, ammonia gas.

-

Step 1: Synthesis of Propionyl-L-Carnitine Hydrochloride

-

Combine 16.2 kg of L-carnitine and 3 kg of p-toluenesulfonic acid with 40 kg of dry propionic acid and stir to dissolve.[7]

-

Slowly add 30 kg of propionyl chloride.[7]

-

Heat the mixture to 45°C and maintain for 20 hours.[7]

-

After cooling to room temperature, add 410 kg of acetone and stir for 2 hours.[7]

-

Filter the solution and add 490 kg of ether to the filtrate, stirring until a white precipitate forms.[7]

-

The precipitate is collected by filtration and dried to yield propionyl-L-carnitine hydrochloride.[7]

-

-

Step 2: Conversion to Propionyl-L-Carnitine Inner Salt

-

Dissolve the obtained propionyl-L-carnitine hydrochloride in ethanol.[7]

-

Bubble ammonia gas through the solution for approximately 1 hour.[7]

-

Filter to remove any precipitate.[7]

-

Add 380 kg of acetone and 490 kg of ether to the filtrate.[7]

-

Collect the resulting precipitate by filtration to obtain propionyl-L-carnitine inner salt.[7]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for the Determination of Propionyl-L-Carnitine in Human Plasma [8][9][10]

This method allows for the simultaneous determination of L-carnitine, acetyl-L-carnitine, and propionyl-L-carnitine.

-

Sample Preparation:

-

Chromatographic Conditions:

-

Validation: The method has been validated for linearity, recovery, and precision.[8][10]

Thin-Layer Chromatography (TLC) for the Detection of Related Substances [11]

TLC can be used to detect impurities and related substances in propionyl-L-carnitine samples.

-

Stationary Phase: Microcrystalline cellulose prefabricated plate.[11]

-

Mobile Phase (Developer): A mixture of n-butanol, acetone, formic acid, and water in a ratio of 13:4:4:9 by weight.[11]

-

Sample Preparation:

-

Procedure:

Biological Activity and Signaling Pathways

Propionyl-L-carnitine exhibits a range of biological activities, particularly in the cardiovascular system. It is known to improve heart function and muscle movement.[12]

PLC has been shown to:

-

Increase apoptosis and Bax expression.[13]

-

Reduce NF-κB, VCAM-1, and MCP-1 levels.[13]

-

Activate Src kinase and Akt.[13]

-

Induce the phosphorylation of AMPK and stimulate nitric oxide synthesis.[13]

These actions suggest that PLC may have therapeutic potential in conditions such as cardiovascular disease, obesity, and colitis.[13]

Visualizations

Below are diagrams illustrating the synthesis workflow for propionyl-L-carnitine and a simplified representation of a signaling pathway it influences.

Caption: Synthesis workflow for Propionyl-L-Carnitine Inner Salt.

Caption: Simplified signaling pathway influenced by Propionyl-L-Carnitine.

References

- 1. cephamls.com [cephamls.com]

- 2. Propionyl-L-carnitine = 94.0 HPLC 20064-19-1 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. (-)-Propionylcarnitine | C10H19NO4 | CID 188824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propionyl-L-carnitine hydrochloride | 119793-66-7 [chemicalbook.com]

- 6. Propionyl-L-carnitine synthesis technology and detection method of related substance and its content - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1865231A - Propionyl-L-carnitine inner salt synthesis method - Google Patents [patents.google.com]

- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 9. research.unipd.it [research.unipd.it]

- 10. Simultaneous analysis of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by HPLC | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. CN1651402A - Propionyl-L-carnitine synthesis process and related substances and content detection methods - Google Patents [patents.google.com]

- 12. Propionyl-L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 13. medchemexpress.com [medchemexpress.com]

In Vitro Enzymatic Formation of Methylthiopropionylcarnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the in vitro enzymatic formation of methylthiopropionylcarnitine. While direct literature on the enzymatic synthesis of this specific molecule is scarce, this guide extrapolates from established knowledge of carnitine acyltransferases and their substrate specificities to propose a robust experimental framework.

Introduction

This compound is a carnitine ester of 3-methylthiopropionic acid. The formation of such acylcarnitines is a critical metabolic process for the transport of acyl groups across mitochondrial membranes and for the detoxification of accumulated acyl-CoA species.[1] The in vitro enzymatic formation of this compound is of interest for studying the metabolism of sulfur-containing amino acids and for investigating the substrate flexibility of carnitine acyltransferases.

The enzymatic reaction is catalyzed by a carnitine acyltransferase, most likely carnitine acetyltransferase (CrAT), which facilitates the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine.[2]

Reaction: 3-Methylthiopropionyl-CoA + L-Carnitine ⇌ this compound + CoASH

This guide will detail the theoretical basis, experimental protocols, and data interpretation for the in vitro synthesis of this compound.

Proposed Enzymatic Pathway and Experimental Workflow

The following diagrams illustrate the proposed enzymatic reaction and a general workflow for its in vitro study.

Caption: Proposed enzymatic reaction for the formation of this compound.

Caption: General workflow for the in vitro enzymatic synthesis and analysis.

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified recombinant human Carnitine Acetyltransferase (CrAT)

-

Substrates:

-

L-Carnitine hydrochloride

-

3-Methylthiopropionyl-CoA (to be synthesized or custom-ordered)

-

Coenzyme A (CoASH)

-

-

Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Detection Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) for spectrophotometric assay

Synthesis of 3-Methylthiopropionyl-CoA (Proposed Method)

As 3-methylthiopropionyl-CoA is not readily commercially available, it can be synthesized from 3-methylthiopropionic acid. A common method for synthesizing acyl-CoAs is through the mixed anhydride method.

-

Dissolve 3-methylthiopropionic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

-

Add a carbonyldiimidazole coupling reagent to activate the carboxylic acid.

-

After activation, add Coenzyme A (lithium salt) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Purify the resulting 3-methylthiopropionyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).

-

Lyophilize the purified product and store at -80°C.

In Vitro Enzymatic Reaction (Spectrophotometric Assay)

This protocol is adapted from standard assays for carnitine acetyltransferase activity, which monitor the release of CoASH.

-

Prepare a 1 M stock solution of DTNB in a suitable solvent (e.g., ethanol).

-

Prepare the reaction mixture in a 1 mL cuvette:

-

850 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

50 µL of 10 mM DTNB in buffer

-

50 µL of 10 mM L-Carnitine

-

50 µL of 10 mM 3-Methylthiopropionyl-CoA

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of a known concentration of CrAT enzyme solution.

-

Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of CoASH release.

In Vitro Enzymatic Reaction (LC-MS/MS for Direct Product Quantification)

For direct quantification of this compound, a mass spectrometry-based approach is recommended.

-

Prepare the reaction mixture in a microcentrifuge tube:

-

45 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

2.5 µL of 10 mM L-Carnitine

-

2.5 µL of 10 mM 3-Methylthiopropionyl-CoA

-

-

Initiate the reaction by adding 1 µL of CrAT enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of this compound.

Data Presentation

While specific kinetic data for 3-methylthiopropionyl-CoA with CrAT is not available in the literature, the following tables provide known kinetic parameters for human CrAT with other short- and medium-chain acyl-CoAs for comparative purposes.[3]

Table 1: Michaelis-Menten Constants (Km) of Human CrAT for Various Acyl-CoA Substrates

| Acyl-CoA Substrate | Chain Length | Km (µM) |

| Acetyl-CoA | C2 | 35 |

| Propionyl-CoA | C3 | 25 |

| Butyryl-CoA | C4 | 15 |

| Isovaleryl-CoA | C5 | 20 |

| Hexanoyl-CoA | C6 | 10 |

| Octanoyl-CoA | C8 | 15 |

| Decanoyl-CoA | C10 | 20 |

Table 2: Maximum Velocity (Vmax) of Human CrAT for Various Acyl-CoA Substrates

| Acyl-CoA Substrate | Chain Length | Vmax (µmol/min/mg) |

| Acetyl-CoA | C2 | 120 |

| Propionyl-CoA | C3 | 150 |

| Butyryl-CoA | C4 | 180 |

| Isovaleryl-CoA | C5 | 160 |

| Hexanoyl-CoA | C6 | 130 |

| Octanoyl-CoA | C8 | 100 |

| Decanoyl-CoA | C10 | 70 |

Note: The values in these tables are approximate and can vary depending on the specific assay conditions.

Metabolic Context

The formation of acylcarnitines is a key step in cellular metabolism, particularly in the transport of fatty acids for β-oxidation. The following diagram illustrates the role of carnitine acyltransferases in this process.

References

- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 3. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Methylthiopropionylcarnitine in Untargeted Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying S-methylthiopropionylcarnitine in untargeted metabolomics studies. Due to the current lack of extensive experimental data for this specific molecule, this guide combines theoretical predictions with established workflows for the identification of novel acylcarnitines.

Introduction to S-Methylthiopropionylcarnitine and its Potential Significance

S-methylthiopropionylcarnitine is an acylcarnitine that is predicted to be of biological relevance. Acylcarnitines are a class of compounds essential for the transport of fatty acids into the mitochondria for beta-oxidation. The presence and concentration of specific acylcarnitines can serve as biomarkers for various metabolic disorders. While not extensively studied, the structure of S-methylthiopropionylcarnitine, featuring a sulfur-containing acyl chain, suggests a potential role in sulfur amino acid metabolism or detoxification pathways. Its identification in untargeted metabolomics screens could, therefore, provide novel insights into metabolic dysregulation in various disease states.

Predicted Physicochemical and Mass Spectrometry Data

In the absence of commercially available standards and extensive empirical data, the initial step in identifying S-methylthiopropionylcarnitine relies on predicted data from reputable bioinformatics resources.

| Property | Predicted Value | Data Source |

| Chemical Formula | C11H21NO4S | HMDB |

| Monoisotopic Mass | 263.1201 g/mol | HMDB |

| Predicted [M+H]+ | 264.1279 m/z | Calculated |

| SMILES | C--INVALID-LINK--CCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C | HMDB |

Table 1: Predicted Physicochemical Properties of S-Methylthiopropionylcarnitine.

Experimental Protocol: A Hypothetical Workflow for Identification and Confirmation

The following section outlines a detailed experimental protocol for the putative identification and subsequent confirmation of S-methylthiopropionylcarnitine from a biological sample in an untargeted metabolomics study.

Sample Preparation

-

Extraction: Metabolites are extracted from the biological matrix (e.g., plasma, urine, tissue homogenate) using a solvent precipitation method. A common approach involves the addition of 4 volumes of ice-cold methanol containing a mixture of internal standards to 1 volume of the sample.

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and other cellular debris.

-

Supernatant Collection: The resulting supernatant containing the metabolites is carefully transferred to a new tube.

-

Drying and Reconstitution: The supernatant is dried under a stream of nitrogen gas or using a vacuum concentrator. The dried extract is then reconstituted in a solvent compatible with the liquid chromatography system, such as 50% methanol in water.

Untargeted Metabolomics Analysis using LC-MS/MS

-

Chromatography: The reconstituted sample is injected onto a reverse-phase liquid chromatography (RPLC) system. A C18 column is typically used for the separation of acylcarnitines.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, operating in positive electrospray ionization (ESI+) mode.

-

Full Scan (MS1): Acquire full scan data from m/z 50 to 1000 to detect all ionizable compounds.

-

Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) (MS2): Set the instrument to acquire tandem mass spectra (MS/MS) of the most abundant ions from the full scan. For targeted identification of S-methylthiopropionylcarnitine, an inclusion list with the predicted m/z of 264.1279 can be used.

-

Data Analysis and Putative Identification

The following diagram illustrates the logical workflow for processing the acquired data to putatively identify S-methylthiopropionylcarnitine.

The raw data is processed using software such as XCMS or MZmine to detect and align metabolic features across samples. The resulting feature list is then searched against metabolomics databases like the Human Metabolome Database (HMDB) and METLIN. A feature with an m/z that matches the predicted [M+H]+ of S-methylthiopropionylcarnitine (264.1279) within a narrow mass tolerance (e.g., < 5 ppm) is considered a candidate.

Predicted Fragmentation Pattern and Interpretation

The following table summarizes the predicted major fragments for the [M+H]+ ion of S-methylthiopropionylcarnitine.

| Predicted Fragment (m/z) | Proposed Neutral Loss / Fragment Structure |

| 145.0604 | [C6H9O2S]+ (Loss of trimethylamine and water) |

| 103.0551 | [C5H7O2]+ (Acyl group fragment) |

| 85.0284 | [C4H5O2]+ (Characteristic carnitine fragment) |

| 60.0808 | [C3H10N]+ (Trimethylamine) |

Table 2: Predicted MS/MS Fragments for [M+H]+ of S-Methylthiopropionylcarnitine.

The following diagram illustrates the predicted fragmentation pathway.

The presence of the characteristic fragment at m/z 85.0284 is a strong indicator of a carnitine-containing molecule. The fragment at m/z 60.0808 corresponds to the trimethylamine moiety. The fragment at m/z 103.0551 represents the methylthiopropionyl group. The observation of these key fragments in the experimental MS/MS spectrum would provide strong evidence for the putative identification of S-methylthiopropionylcarnitine.

Confirmation and Validation

A putative identification must be confirmed through comparison with an authentic analytical standard.

Obtaining an Analytical Standard

The following diagram outlines the logical steps for obtaining a certified standard.

Confirmation by Co-elution and MS/MS Matching

Once the analytical standard is obtained, the final confirmation involves:

-

Retention Time Matching: The analytical standard is analyzed using the same LC-MS/MS method as the biological samples. The retention time of the standard must match that of the putative S-methylthiopropionylcarnitine peak in the sample chromatogram.

-

MS/MS Spectral Matching: The MS/MS spectrum of the analytical standard is acquired and compared to the MS/MS spectrum of the feature of interest in the biological sample. A high degree of similarity between the two spectra provides definitive confirmation of the compound's identity.

Conclusion

The identification of novel metabolites such as S-methylthiopropionylcarnitine in untargeted metabolomics studies presents a significant challenge due to the lack of existing experimental data. However, by leveraging predictive tools and established analytical workflows, researchers can putatively identify such compounds. The definitive confirmation requires the synthesis of an analytical standard for comparison. This guide provides a comprehensive framework for researchers to approach the identification and validation of S-methylthiopropionylcarnitine, paving the way for a better understanding of its potential role in health and disease.

The Emerging Role of Methylthiopropionylcarnitine: A Hypothetical Exploration of its Physiological Significance

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine and its esters are pivotal in cellular energy metabolism, primarily through their role in transporting fatty acids into the mitochondria for β-oxidation. While the physiological functions of many acylcarnitines are well-established, a growing body of research into metabolomics is uncovering novel and atypical carnitine esters whose roles remain enigmatic. This whitepaper puts forth a hypothesis on the existence and potential physiological functions of a novel carnitine ester, methylthiopropionylcarnitine. We postulate that this molecule arises from the conjugation of carnitine with 3-(methylthio)propionate (MTP), a metabolite of the methionine transamination pathway. This document will explore the metabolic pathways potentially leading to the formation of this compound, hypothesize its physiological roles in the context of methionine metabolism and cellular detoxification, and propose detailed experimental protocols for its identification and functional characterization. This exploration aims to stimulate further research into this novel molecule, which may hold implications for understanding metabolic regulation and developing new therapeutic strategies.

Introduction: The Expanding World of Carnitine Esters

L-carnitine is a conditionally essential nutrient that plays a critical role in energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a process essential for their oxidation and subsequent ATP production. Carnitine also modulates the intracellular ratio of acyl-CoA to free CoA, a key factor in regulating mitochondrial function.[1]

Beyond its well-known role in fatty acid metabolism, carnitine can be esterified to a wide variety of acyl groups, forming a diverse family of molecules known as acylcarnitines. These esters are not merely transport shuttles but are increasingly recognized as bioactive molecules with distinct physiological roles.[2] The profiling of acylcarnitines in biological fluids has become a valuable diagnostic tool for inborn errors of metabolism and is shedding light on the metabolic perturbations associated with various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[2][3]

Recent advances in metabolomics have led to the identification of numerous novel and atypical acylcarnitines, suggesting that the full spectrum of carnitine's biological functions is yet to be fully elucidated. This whitepaper focuses on a hypothesized novel carnitine ester, this compound, and explores its potential origins and physiological significance.

Hypothesized Metabolic Pathway of this compound Formation

We propose that this compound is formed from the essential amino acid methionine via the methionine transamination pathway. This pathway represents an alternative to the canonical transsulfuration and transmethylation pathways of methionine metabolism.

The Methionine Transamination Pathway and the Genesis of 3-(Methylthio)propionate (MTP)

The initial step in this pathway is the transamination of methionine to α-keto-γ-methylthiobutyrate (KMTB). This reaction is catalyzed by a transaminase. Subsequently, KMTB undergoes oxidative decarboxylation to yield 3-(methylthio)propionate (MTP).[4][5] The regulation of this pathway is thought to be influenced by methionine availability, with increased flux through the transamination pathway under conditions of high methionine intake.[4]

Figure 1: The Methionine Transamination Pathway leading to the formation of 3-(methylthio)propionate (MTP).

Activation of MTP to MTP-CoA and Subsequent Carnitine Conjugation

For MTP to be conjugated with carnitine, it must first be activated to its coenzyme A (CoA) thioester, MTP-CoA. While a specific MTP-CoA ligase has not been identified in mammals, bacteria possess a 3-(methylthio)propionyl-CoA ligase.[6] It is plausible that a mammalian medium-chain acyl-CoA synthetase with broad substrate specificity could catalyze this reaction.

Once MTP-CoA is formed, it can be a substrate for a carnitine acyltransferase. These enzymes, such as carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (COT), are known to have a broad substrate range and can esterify various acyl-CoAs to carnitine.[7] This enzymatic reaction would result in the formation of this compound.

Figure 2: Hypothesized pathway for the formation of this compound from MTP.

Potential Physiological Functions of this compound

The formation of this compound is likely not a futile metabolic cycle. We propose several potential physiological functions for this novel carnitine ester, primarily centered around metabolic buffering and cellular signaling.

Detoxification and Metabolic Buffering

High concentrations of methionine can be toxic, and the transamination pathway serves as a mechanism to catabolize excess methionine.[4] Under conditions of high methionine load, the production of MTP may exceed the capacity of its downstream metabolic pathways. The conjugation of MTP with carnitine to form this compound could serve as a detoxification mechanism by:

-

Buffering the acyl-CoA pool: The conversion of MTP-CoA to this compound would regenerate free CoA, which is essential for numerous metabolic reactions.

-

Facilitating elimination: As a water-soluble carnitine ester, this compound could be more readily transported out of cells and excreted in the urine, thus preventing the intracellular accumulation of MTP. This is a known role for carnitine in the elimination of other metabolic byproducts and xenobiotics.[8]

Cellular Signaling

Recent research has highlighted the role of metabolites from the methionine transamination pathway in cellular signaling. Specifically, MTP has been shown to be involved in the regulation of hepatic glucose metabolism through the acetylation of the transcriptional coactivator PGC-1α.[4][5] It is conceivable that this compound could also act as a signaling molecule, either directly or by modulating the intracellular concentration of MTP.

Figure 3: Hypothesized roles of this compound in cellular signaling and detoxification.

Proposed Experimental Protocols for the Investigation of this compound

The validation of the existence and physiological functions of this compound requires a multi-faceted experimental approach.

Identification and Quantification of this compound

Objective: To definitively identify and quantify this compound in biological samples.

Methodology:

-

Chemical Synthesis: Synthesize an authentic chemical standard of this compound for use as a reference.

-

Sample Collection: Collect biological samples (plasma, urine, and tissue homogenates) from animal models (e.g., rats or mice) subjected to a high-methionine diet versus a control diet.

-

Sample Preparation:

-

For plasma and urine, perform a protein precipitation step with a solvent like acetonitrile.

-

For tissues, perform homogenization followed by extraction with a methanol/acetonitrile solution.

-

Derivatize the extracted acylcarnitines to their butyl esters to improve chromatographic separation and mass spectrometric detection.

-

-

LC-MS/MS Analysis:

-

Employ a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Develop a multiple reaction monitoring (MRM) method based on the predicted mass transitions of the butyl-esterified this compound.

-

Use the synthesized standard to confirm the retention time and fragmentation pattern of the endogenous molecule.

-

Quantify the concentration of this compound using a stable isotope-labeled internal standard.

-

Table 1: Predicted Mass Transitions for Butyl-esterified this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| [M+H]+ of Butyl-MTPC | 85 | Characteristic fragment of carnitine |

| [M+H]+ of Butyl-MTPC | [M+H - 59]+ | Loss of the trimethylamine group |

| [M+H]+ of Butyl-MTPC | [M+H - 101]+ | Loss of the butoxycarbonyl group |

Functional Characterization of this compound

Objective: To investigate the physiological effects of this compound.

Methodology:

-

Cell Culture Studies:

-

Treat cultured cells (e.g., primary hepatocytes) with synthesized this compound.

-

Assess changes in gene expression related to methionine metabolism, glucose metabolism, and detoxification pathways using qPCR or RNA-seq.

-

Measure the effects on PGC-1α acetylation and other potential signaling targets using Western blotting and immunoprecipitation.

-

-

Animal Studies:

-

Administer synthesized this compound to animal models.

-

Monitor changes in the plasma and urinary metabolome, with a focus on acylcarnitine and amino acid profiles.

-

Perform metabolic phenotyping studies, including glucose tolerance tests and assessment of energy expenditure, to determine the in vivo effects of this compound.

-

Figure 4: Proposed experimental workflow for the investigation of this compound.

Conclusion and Future Directions

The existence of this compound is, at present, a compelling hypothesis grounded in our understanding of methionine metabolism and the versatile role of carnitine. This whitepaper has outlined a plausible metabolic pathway for its formation and proposed key physiological functions related to metabolic buffering and cellular signaling.

The experimental protocols detailed herein provide a roadmap for the scientific community to validate these hypotheses. The discovery and characterization of this compound would not only expand our knowledge of carnitine biology but could also have significant implications for:

-

Understanding Methionine Homeostasis: this compound could serve as a novel biomarker for flux through the methionine transamination pathway.

-

Diagnosing Metabolic Disorders: Altered levels of this novel carnitine ester might be indicative of specific metabolic dysregulations.

-

Developing Therapeutic Strategies: If this compound is found to have beneficial signaling properties, it could be explored as a potential therapeutic agent for metabolic diseases.

We encourage researchers in the fields of metabolism, nutrition, and drug discovery to pursue the investigation of this intriguing, yet-to-be-discovered molecule. The exploration of novel carnitine esters like this compound promises to open new avenues for understanding and improving human health.

References

- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-enzymes.com [creative-enzymes.com]

- 7. researchgate.net [researchgate.net]

- 8. Carnitine protects mitochondria and removes toxic acyls from xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

methylthiopropionylcarnitine's role in mitochondrial acyl-CoA regulation

An In-depth Technical Guide on the Role of Carnitine Derivatives in Mitochondrial Acyl-CoA Regulation: A Hypothetical Case Study of Methylthiopropionylcarnitine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established roles of L-carnitine and its acyl esters in the regulation of mitochondrial acyl-CoA metabolism. Given the absence of direct scientific literature on "this compound," this document will first establish a strong foundational understanding of carnitine and acyl-CoA homeostasis. Subsequently, it will present a hypothetical framework for the potential role and investigation of a novel carnitine derivative, this compound, based on established principles of mitochondrial biochemistry.

Introduction to Mitochondrial Acyl-CoA Regulation and the Carnitine Shuttle

Mitochondria are central to cellular energy metabolism, primarily through the β-oxidation of fatty acids to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The regulation of the mitochondrial acyl-CoA pool is critical for maintaining metabolic flexibility and preventing the accumulation of potentially toxic intermediates.

L-carnitine is a crucial amino acid derivative that facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a process known as the carnitine shuttle.[1] This shuttle is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs.[2][3]

The carnitine shuttle involves three key enzymatic steps:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain fatty acyl-CoAs into their corresponding acylcarnitines.[2]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.[1]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back into acyl-CoAs, which can then undergo β-oxidation.[1][2]

This process is tightly regulated, primarily through the inhibition of CPT1 by malonyl-CoA, an intermediate in fatty acid synthesis.[2] This ensures that fatty acid oxidation is suppressed when fatty acid synthesis is active.

Signaling Pathways and Experimental Workflows

The Carnitine Shuttle Pathway

The following diagram illustrates the established pathway for the transport of long-chain fatty acids into the mitochondrial matrix via the carnitine shuttle.

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Hypothetical Role and Investigation of this compound

While no data exists for this compound, we can hypothesize its potential interactions with mitochondrial acyl-CoA metabolism based on its structure. The "methylthio" group introduces a sulfur atom, and the "propionyl" group is a three-carbon acyl chain.

Potential Roles:

-

Substrate for the Carnitine Shuttle: this compound could potentially be transported into the mitochondrial matrix via CACT.

-

Modulator of CPT Enzymes: The unique structure might allow it to act as a competitive or allosteric inhibitor/activator of CPT1 or CPT2.

-

Metabolic Intermediate: Once inside the matrix, it could be converted to methylthiopropionyl-CoA, potentially entering alternative metabolic pathways or influencing β-oxidation.

The following diagram outlines a proposed experimental workflow to investigate these hypotheses.

Caption: Proposed Experimental Workflow for Investigating this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols relevant to the investigation of carnitine derivatives.

Isolation of Mitochondria

A standard protocol for isolating mitochondria from cultured cells or tissues involves differential centrifugation.

-

Homogenization: Cells or minced tissue are homogenized in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) to disrupt the plasma membrane while keeping mitochondria intact.

-

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Washing: The mitochondrial pellet is washed by resuspension in the isolation buffer and re-centrifugation to remove contaminants.

-

Final Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for downstream assays.

Measurement of Acyl-CoA and Acylcarnitine Levels

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs and acylcarnitines.[4][5][6]

-

Sample Extraction:

-

Acyl-CoAs: Tissues or cells are rapidly homogenized in a cold extraction solvent, often containing an organic solvent (e.g., acetonitrile/isopropanol/water) and an acidic component to precipitate proteins and stabilize the thioester bond.

-

Acylcarnitines: Extraction is typically performed with a polar solvent like methanol, often containing internal standards for quantification.

-

-

Chromatographic Separation: The extracted metabolites are separated using a high-performance liquid chromatography (HPLC) system. Reversed-phase chromatography is commonly used for both acyl-CoAs and acylcarnitines.[4]

-

Mass Spectrometry Detection: The separated analytes are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Multiple reaction monitoring (MRM) is often employed for targeted quantification, providing high specificity and sensitivity.[5]

-

Quantification: Analyte concentrations are determined by comparing the peak areas to those of known standards and internal standards.

Quantitative Data Presentation

As no experimental data for this compound exists, the following tables provide a template for how such data could be presented.

Table 1: Hypothetical Kinetic Parameters of CPT1 and CPT2 in the Presence of this compound (MTPC)

| Enzyme | Substrate | Inhibitor (MTPC) | Km (µM) | Vmax (nmol/min/mg protein) | Ki (µM) | Inhibition Type |

| CPT1 | Palmitoyl-CoA | None | 50 | 100 | - | - |

| 10 µM MTPC | 100 | 100 | 10 | Competitive | ||

| 50 µM MTPC | 250 | 100 | 10 | Competitive | ||

| CPT2 | Palmitoylcarnitine | None | 100 | 200 | - | - |

| 10 µM MTPC | 100 | 150 | 20 | Non-competitive | ||

| 50 µM MTPC | 100 | 80 | 20 | Non-competitive |

Table 2: Hypothetical Changes in Mitochondrial Acyl-CoA and Acylcarnitine Profiles in Cells Treated with this compound (MTPC)

| Metabolite | Control (pmol/mg protein) | +MTPC (pmol/mg protein) | Fold Change | p-value |

| Acyl-CoAs | ||||

| Acetyl-CoA | 150 | 120 | 0.8 | <0.05 |

| Propionyl-CoA | 10 | 50 | 5.0 | <0.01 |

| Palmitoyl-CoA | 25 | 40 | 1.6 | <0.05 |

| Acylcarnitines | ||||

| Acetylcarnitine | 300 | 250 | 0.83 | n.s. |

| Propionylcarnitine | 20 | 100 | 5.0 | <0.01 |

| Palmitoylcarnitine | 50 | 80 | 1.6 | <0.05 |

| MTPC | Not Detected | 500 | - | - |

Conclusion and Future Directions

While "this compound" remains a hypothetical molecule in the context of published research, this guide provides a robust framework for understanding its potential role in mitochondrial acyl-CoA regulation. The established functions of L-carnitine and the powerful analytical techniques available offer a clear path for investigating novel carnitine derivatives.

Future research should focus on:

-

Synthesis and Characterization: Chemical synthesis of this compound would be the first step to enable its study.

-

In Vitro Validation: The proposed enzyme kinetic and transport assays would elucidate its direct interactions with the components of the carnitine shuttle.

-

Cellular and In Vivo Studies: Investigating the metabolic effects of this compound in cellular models and, eventually, in animal models will be crucial to understanding its physiological relevance.

By following the principles and protocols outlined in this guide, researchers can systematically explore the impact of novel carnitine derivatives on mitochondrial metabolism, potentially leading to new therapeutic strategies for metabolic disorders.

References

- 1. Carnitine in Mitochondrial Fatty Acid Transport and β-Oxidation | Encyclopedia MDPI [encyclopedia.pub]

- 2. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 3. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Theoretical Metabolic Pathways of Methylthiopropionylcarnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical metabolic pathways involving methylthiopropionylcarnitine, a putative metabolite derived from the transamination pathway of methionine metabolism. While direct experimental evidence for the complete pathway is not yet fully established in the scientific literature, this document consolidates information on related metabolic routes and enzyme specificities to propose a scientifically plausible sequence of reactions. This guide provides a foundational framework for researchers investigating novel metabolic regulators and for professionals in drug development exploring new therapeutic targets. All quantitative data are presented in structured tables, and detailed experimental protocols for pathway elucidation are provided. Visual diagrams of the proposed pathways and experimental workflows are included to facilitate comprehension.

Introduction

Acylcarnitines are critical intermediates in cellular metabolism, primarily involved in the transport of fatty acids into the mitochondria for β-oxidation. Beyond their role in lipid metabolism, they are also implicated in the metabolism of amino acids and the detoxification of organic acids. This compound is a speculative acylcarnitine that is theorized to originate from the metabolism of the essential amino acid, methionine. Understanding the metabolic fate of methionine and its byproducts is crucial, as dysregulation of these pathways has been associated with various pathological conditions. This guide outlines the theoretical synthesis and degradation of this compound, providing a basis for future experimental validation.

Proposed Metabolic Pathway of this compound

The formation of this compound is hypothesized to be a multi-step process originating from the catabolism of methionine. The key intermediate is 3-(methylthio)propionate, a known product of the transamination pathway of methionine metabolism[1].

Synthesis of 3-(Methylthio)propionyl-CoA

The initial steps leading to the formation of the likely precursor, 3-(methylthio)propionyl-CoA, are as follows:

-

Transamination of Methionine: Methionine undergoes transamination to form α-keto-γ-methylthiobutyrate.

-

Oxidative Decarboxylation: α-keto-γ-methylthiobutyrate is then oxidatively decarboxylated to yield 3-(methylthio)propionate.

-

Activation to Acyl-CoA: 3-(methylthio)propionate is subsequently activated to its coenzyme A (CoA) thioester, 3-(methylthio)propionyl-CoA, by an acyl-CoA synthetase. This step requires ATP.

Formation of this compound

The final step in the proposed synthesis is the transfer of the 3-(methylthio)propionyl group from CoA to carnitine. This reaction is catalyzed by a carnitine acyltransferase, most likely carnitine acetyltransferase (CrAT), given its broad specificity for short- to medium-chain acyl-CoAs[2][3].

Caption: A logical workflow for the experimental validation of the proposed pathway.

Potential Significance in Drug Development

The elucidation of this novel metabolic pathway could have several implications for drug development:

-

New Therapeutic Targets: The enzymes involved, particularly the specific acyl-CoA synthetase and carnitine acetyltransferase, could represent novel targets for therapeutic intervention in diseases associated with methionine metabolism.

-

Biomarker Discovery: this compound, if its existence is confirmed, could serve as a biomarker for disorders related to methionine metabolism or carnitine deficiency.

-

Understanding Drug Metabolism: Knowledge of this pathway could aid in understanding the metabolism of sulfur-containing drugs and their potential interactions with endogenous metabolic pathways.

Conclusion

While the metabolic pathway of this compound remains theoretical, the existing knowledge of related metabolic processes provides a strong foundation for its proposed synthesis and degradation. The experimental approaches outlined in this guide offer a clear roadmap for the validation of this pathway. Further research in this area is warranted to uncover its potential physiological and pathological roles and to explore its relevance in the context of drug discovery and development.

References

- 1. Developmental changes in the metabolism of 3-methylthiopropionate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

The Crossroads of Energy and Redox: A Technical Guide to Sulfur-Containing Acylcarnitines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the intricate relationship between sulfur-containing compounds and acylcarnitine metabolism. Acylcarnitines, crucial for fatty acid oxidation and cellular energy homeostasis, are increasingly recognized for their intersection with sulfur-based signaling pathways, opening new avenues for therapeutic intervention in metabolic diseases. This document details the core biochemistry, analytical methodologies, and signaling interactions, presenting quantitative data and experimental protocols to facilitate further research and drug development.

Introduction to Acylcarnitines and Sulfur Metabolism

Acylcarnitines are esters of carnitine that facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy production.[1] Their roles extend beyond this canonical function to include the modulation of metabolic pathways and the detoxification of excess acyl groups.[2][3] Dysregulation of acylcarnitine profiles is a hallmark of various metabolic disorders, including insulin resistance and cardiovascular diseases.[3]

Sulfur, a biologically abundant element, is integral to numerous physiological processes, including cellular signaling, detoxification, and energy production.[4] Key sulfur-containing molecules include the amino acids methionine and cysteine, which are precursors to a range of bioactive compounds.[5] Of particular interest is the hydrogen sulfide (H₂S) generating system, involving enzymes like 3-mercaptopyruvate sulfurtransferase (3-MST), which has been shown to influence lipid metabolism and adipogenesis.[6][7] This guide explores the interplay between these two fundamental metabolic axes.

Biochemical Pathways

The synthesis and metabolism of acylcarnitines are tightly regulated processes involving a series of enzymatic reactions across cellular compartments. The intersection with sulfur-containing pathways adds another layer of complexity and regulatory control.

Acylcarnitine Synthesis and Transport (The Carnitine Shuttle)

Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm. Carnitine palmitoyltransferase 1 (CPT1) then converts acyl-CoAs to acylcarnitines, which are transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT).[3][8] Inside the mitochondria, carnitine palmitoyltransferase 2 (CPT2) reverses the process, regenerating acyl-CoA for β-oxidation.[3]

Sulfur-Containing Amino Acid Metabolism and H₂S Production

The metabolism of sulfur-containing amino acids, primarily methionine and cysteine, leads to the production of various bioactive molecules, including H₂S.[5] The enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) is a key player in H₂S biogenesis within the mitochondria.[7][9]

Interplay between 3-MST/H₂S and Fatty Acid Oxidation

Emerging evidence suggests a regulatory role for the 3-MST/H₂S system in lipid metabolism. Inhibition of 3-MST has been shown to promote cellular lipid accumulation, potentially through the impairment of fatty acid oxidation.[6][10] This suggests that H₂S may act as a signaling molecule that influences the flux of fatty acids through β-oxidation, thereby affecting acylcarnitine profiles.

Quantitative Data Summary

The following tables summarize quantitative data from the literature regarding acylcarnitine concentrations in various biological matrices and the impact of metabolic state manipulations. Due to the nascent stage of research directly on "sulfur-containing acylcarnitines," this data reflects broader acylcarnitine profiling.

Table 1: Plasma Acylcarnitine Concentrations in Healthy Adults

| Acylcarnitine Species | Concentration Range (µM) | Reference |

| Free Carnitine (C0) | 25 - 50 | [11] |

| Acetylcarnitine (C2) | 2 - 10 | [11][12] |

| Propionylcarnitine (C3) | 0.1 - 0.5 | [8] |

| Butyrylcarnitine (C4) | 0.05 - 0.3 | [11] |

| Isovalerylcarnitine (C5) | 0.02 - 0.2 | [8] |

| Palmitoylcarnitine (C16) | 0.1 - 0.5 | [11] |

| Oleoylcarnitine (C18:1) | 0.1 - 0.6 | [11] |

Table 2: Fold Change of Acylcarnitine Levels in Metabolic Syndrome (MetS) vs. Healthy Controls

| Acylcarnitine Species | Fold Change in MetS | Significance (p-value) | Reference |

| Free Carnitine (C0) | Increased | < 0.05 | [11] |

| Acetylcarnitine (C2) | Increased | < 0.05 | [11] |

| Propionylcarnitine (C3) | Increased | < 0.05 | [11] |

| C4DC | Increased | < 0.05 | [11] |

| C16 | Increased | < 0.05 | [11] |

| C18OH | Increased | < 0.05 | [11] |

Experimental Protocols

The accurate quantification and identification of acylcarnitines are paramount for understanding their physiological roles. The primary analytical technique employed is mass spectrometry, often coupled with liquid chromatography.

Sample Preparation for Acylcarnitine Analysis from Plasma

-

Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d₃-carnitine, d₃-acetylcarnitine).

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.[13][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylcarnitine Profiling

-

Chromatography: Separation of acylcarnitine species is typically achieved using reverse-phase or hydrophilic interaction liquid chromatography (HILIC). A gradient elution with mobile phases consisting of acetonitrile and water with additives like formic acid or ammonium acetate is commonly used.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is employed for the detection of acylcarnitines.[14]

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring the precursor-to-product ion transition specific for each acylcarnitine. A common product ion for many acylcarnitines is m/z 85.[14]

References

- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 3. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur containing amino acids and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the 3-mercaptopyruvate sulfurtransferase-hydrogen sulfide system promotes cellular lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the 3-mercaptopyruvate sulfurtransferase—hydrogen sulfide system promotes cellular lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for Solid-Phase Extraction of Methylthiopropionylcarnitine from Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthiopropionylcarnitine is a short-chain acylcarnitine that can be found in urine. As an intermediate in the metabolism of the essential amino acid methionine, its quantification in biological fluids is of interest for researchers studying metabolic pathways and inborn errors of metabolism. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human urine using a mixed-mode cation exchange sorbent. The subsequent analysis is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Context of this compound

This compound is formed from 3-methylthiopropionyl-CoA, an intermediate in the catabolism of methionine.[1][2][3] The conversion of 3-methylthiopropionyl-CoA to its carnitine ester is catalyzed by carnitine acyltransferases. This metabolic link is depicted in the following pathway diagram.

Metabolic pathway of this compound formation.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is based on the use of a mixed-mode, reversed-phase/strong cation-exchange sorbent, such as Waters Oasis® MCX. This type of sorbent is effective for the extraction of basic compounds like acylcarnitines from biological fluids.[4]

Materials:

-

SPE cartridges: Mixed-mode, reversed-phase/strong cation-exchange (e.g., Waters Oasis® MCX, 30 mg/1 mL)

-

Urine samples

-

Internal Standard (IS): Deuterated this compound or a suitable short-chain acylcarnitine internal standard (e.g., d3-propionylcarnitine)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (reagent grade)

-

Ammonium hydroxide (reagent grade)

-

Deionized water

-

Centrifuge

-

SPE vacuum manifold

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge 1 mL of urine at 14,000 x g for 10 minutes to pellet any particulate matter.

-

Transfer 500 µL of the supernatant to a clean tube.

-

Add the internal standard solution.

-

Dilute the sample with 500 µL of 2% formic acid in water.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol.

-

Equilibrate the cartridges by passing 1 mL of 2% formic acid in water. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the pre-treated urine sample (1 mL) onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 drops per second.

-

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution:

-

Elute the this compound and other acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol.

-

Collect the eluate in a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Experimental Workflow

The following diagram illustrates the solid-phase extraction workflow.

SPE Workflow for this compound Extraction.

Data Presentation

While specific quantitative data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of other short-chain acylcarnitines from urine using a similar mixed-mode SPE and LC-MS/MS method.[5] These values can be considered representative for establishing method performance.

| Analyte (Short-Chain Acylcarnitine) | Recovery (%) | Precision (%RSD) | Linearity (r²) |

| Propionylcarnitine (C3) | 95.2 | < 5 | > 0.99 |

| Butyrylcarnitine (C4) | 98.1 | < 4 | > 0.99 |

| Isovalerylcarnitine (C5) | 102.3 | < 6 | > 0.99 |

| Hexanoylcarnitine (C6) | 97.8 | < 5 | > 0.99 |

Conclusion

The described solid-phase extraction protocol using a mixed-mode cation exchange sorbent provides an effective and robust method for the isolation of this compound from urine. This sample preparation technique, coupled with LC-MS/MS analysis, allows for the sensitive and specific quantification of this metabolite, which is valuable for research in metabolic pathways and clinical chemistry. The provided workflow and performance data serve as a strong foundation for the implementation and validation of this method in a laboratory setting.

References

- 1. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formation of 3-methylthioacrylic acid from methionine by Streptomyces lincolnensis. Isolation of a peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

Application Notes and Protocols: Development of a Stable Isotope-Labeled Internal Standard for Methylthiopropionylcarnitine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthiopropionylcarnitine is an acylcarnitine involved in the metabolism of methionine.[1] Accurate and precise quantification of this and other acylcarnitines is crucial for the diagnosis and monitoring of various inborn errors of metabolism.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for acylcarnitine analysis, and the use of stable isotope-labeled internal standards is essential for achieving reliable and reproducible results.[2][3][4] This document provides a detailed protocol for the synthesis of a stable isotope-labeled internal standard for this compound, specifically d3-methylthiopropionylcarnitine, and its application in quantitative LC-MS/MS assays.

Synthesis of d3-Methylthiopropionylcarnitine

The synthesis of d3-methylthiopropionylcarnitine involves a two-step process: the synthesis of the d3-labeled acylating agent, 3-(methyl-d3-thio)propionyl chloride, followed by the acylation of L-carnitine.

Part 1: Synthesis of 3-(methyl-d3-thio)propionic acid

A plausible synthetic route for 3-(methyl-d3-thio)propionic acid starts from 3-mercaptopropionic acid and a deuterated methyl source, such as iodomethane-d3.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-mercaptopropionic acid (1 equivalent) in a suitable solvent such as methanol.

-

Deprotonation: Add a base, such as sodium methoxide (1.1 equivalents), to the solution at 0°C to deprotonate the thiol group.

-

Methylation: Slowly add iodomethane-d3 (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Part 2: Synthesis of d3-Methylthiopropionylcarnitine

The final step is the acylation of L-carnitine with the synthesized labeled acyl chloride.

Experimental Protocol:

-

Acyl Chloride Formation: Convert the synthesized 3-(methyl-d3-thio)propionic acid to its corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) at 0°C.

-

Acylation of L-carnitine: In a separate flask, suspend L-carnitine hydrochloride in an anhydrous solvent (e.g., acetonitrile) with a suitable base (e.g., triethylamine) to neutralize the hydrochloride.

-

Reaction: Slowly add the freshly prepared 3-(methyl-d3-thio)propionyl chloride solution to the L-carnitine suspension at 0°C.

-

Reaction Monitoring and Workup: Allow the reaction to proceed for 4-6 hours at room temperature. Monitor by LC-MS. After completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method such as preparative HPLC to obtain the final d3-methylthiopropionylcarnitine.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for d3-methylthiopropionylcarnitine.

Application in Quantitative LC-MS/MS Analysis

The synthesized d3-methylthiopropionylcarnitine can be used as an internal standard for the quantification of endogenous this compound in biological matrices such as plasma, serum, and dried blood spots.

Experimental Protocol:

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of the d3-methylthiopropionylcarnitine internal standard solution (concentration to be optimized, typically in the range of 1-10 µM).

-

Add 300 µL of cold methanol to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for acylcarnitine analysis.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. The transitions should be optimized on the specific instrument used.

-

Diagram of the Analytical Workflow:

Caption: Analytical workflow for quantification.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |